(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(1H-indol-5-yl)-4-methylhex-4-enamide
Beschreibung
Eigenschaften
Molekularformel |
C25H26N2O5 |
|---|---|
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N-(1H-indol-5-yl)-4-methylhex-4-enamide |
InChI |
InChI=1S/C25H26N2O5/c1-14(5-9-21(28)27-17-6-8-20-16(12-17)10-11-26-20)4-7-18-23(29)22-19(13-32-25(22)30)15(2)24(18)31-3/h4,6,8,10-12,26,29H,5,7,9,13H2,1-3H3,(H,27,28)/b14-4+ |
InChI-Schlüssel |
LMQJCZHJPUYCCT-LNKIKWGQSA-N |
Isomerische SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=CC4=C(C=C3)NC=C4)O |
Kanonische SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=CC4=C(C=C3)NC=C4)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclization of Phenolic Precursors
The benzofuran nucleus is synthesized via acid-catalyzed cyclization of substituted phenols. A representative protocol involves:
Procedure :
-
Starting material : Methyl 4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-carboxylate (CAS: 24280-93-1).
-
Deprotection : Hydrolysis of the methyl ester using NaOH in methanol/water (1:1) at 0°C to 25°C.
-
Cyclization : Treatment with H2SO4 (5 mol%) in toluene at 80°C for 6 hours, yielding the benzofuran core.
Key Data :
Installation of the Hex-4-Enamide Side Chain
Wittig Olefination for E-Geometry Control
The (4E)-hex-4-enamide chain is introduced via a stereoselective Wittig reaction:
Procedure :
-
Phosphorane preparation : Triphenylphosphine (1.2 eq) and ethyl 4-bromo-2-methylbut-2-enoate (1 eq) in dry THF at 0°C.
-
Olefination : Reaction with Intermediate A’s aldehyde derivative (1 eq) at −20°C for 2 hours, yielding the α,β-unsaturated ester.
-
Saponification : Ester hydrolysis with LiOH in THF/H2O (3:1) to the carboxylic acid.
Key Data :
Amide Coupling with 1H-Indol-5-Amine
Activation and Coupling
The carboxylic acid is activated as a mixed anhydride or acid chloride for amide bond formation:
Procedure :
-
Activation : Treatment with oxalyl chloride (2 eq) and catalytic DMF in DCM at 0°C.
-
Coupling : Addition of 1H-indol-5-amine (1.1 eq) and Et3N (3 eq) in DCM at 25°C for 12 hours.
Key Data :
Deprotection and Final Purification
Global Deprotection
Removal of protecting groups (if present) under mild acidic conditions:
Procedure :
Chromatographic Purification
Final purification via reversed-phase HPLC:
Conditions :
-
Column : C18 (250 × 4.6 mm, 5 µm).
-
Mobile phase : Acetonitrile/0.1% TFA (gradient: 30% → 70% over 20 min).
Key Data :
Alternative Synthetic Routes
Radical-Mediated Cyclization
A transition metal-free approach for benzofuran synthesis (Scheme 6 in):
Enzymatic Resolution
Wang et al.’s enzymatic hydrolysis for enantiomerically pure intermediates:
Challenges and Optimization
Stereochemical Control
Analyse Chemischer Reaktionen
Oxidation: Die Verbindung enthält eine phenolische Hydroxylgruppe, die Oxidationsreaktionen eingehen kann.
Reduktion: Eine Reduktion der Carbonylgruppe ist möglich.
Substitution: Der Indolstickstoff könnte an Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen: Diese hängen von den jeweiligen Reaktionsschritten ab.
Hauptprodukte: Ohne experimentelle Daten können wir die gebildeten Hauptprodukte nicht eindeutig angeben.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
-
Anticancer Activity : Research indicates that benzofuran derivatives exhibit significant anticancer properties. The compound has been tested against several cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- PC3 (prostate cancer)
- SIRT2 Inhibition : The compound has been evaluated for its inhibitory effects on SIRT2, a member of the sirtuin family of proteins involved in cellular regulation and metabolism. Preliminary results suggest that it exhibits selective inhibition with an IC50 value around 3.81 µM, making it a potential candidate for further development as a SIRT2 inhibitor .
Data Table: Anticancer Activity
| Compound Name | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| (4E)-6-(...) | MCF-7 | <10 | Induces apoptosis |
| (4E)-6-(...) | A549 | <10 | Induces apoptosis |
| (4E)-6-(...) | PC3 | <10 | Induces apoptosis |
| Benzofuran Derivative | HCT116 | 8 | Apoptosis induction |
Neuropharmacological Applications
Recent studies have explored the neuroprotective effects of benzofuran derivatives, including the compound . These derivatives have shown potential in modulating neurochemical pathways associated with neurodegenerative diseases.
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, which could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease.
- Binding Affinity Studies : Research indicates that certain analogs exhibit favorable binding profiles to serotonin receptors, suggesting potential applications in mood disorders .
Case Studies
- Study on Antitumor Activity : A detailed study conducted on various benzofuran derivatives highlighted their effectiveness against multiple tumor cell lines. The study utilized assays to measure cell viability and apoptosis markers, confirming the therapeutic potential of these compounds .
- SIRT2 Inhibition Research : Another case study focused on the structure-activity relationship of benzofuran derivatives as SIRT2 inhibitors, providing insights into their binding characteristics and efficacy .
Wirkmechanismus
- Again, this information is scarce. we can speculate:
- The compound’s benzofuran ring and indole moiety suggest potential interactions with biological targets.
- It might act as an enzyme inhibitor, receptor modulator, or signaling pathway regulator.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Benzofuran Derivatives
(E)-6-(4-Hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoic Acid Sorbitol Ester
- Structure : A sorbitol-esterified derivative of the parent acid.
- Key Differences : The esterification with sorbitol enhances hydrophilicity, as evidenced by its pH-dependent solubility (6.0–7.0 in suspension) .
- Biological Relevance : Esterification is a common prodrug strategy to improve bioavailability, suggesting the target compound’s free acid form may require similar modifications for therapeutic efficacy.
(4E)-6-(4,6-Dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]hex-4-enamide
- Structure : Replaces the hydroxy group at position 4 with methoxy and substitutes the indole with a thiadiazole ring.
- Key Differences: LogD (pH 5.5): ~2.8 (indicative of moderate lipophilicity). H-Bond Acceptors/Donors: 6 acceptors, 1 donor vs. 7 acceptors, 2 donors in the target compound.
Indole-Containing Amides
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j)
- Structure : Features a chlorobenzoyl-substituted indole linked to a halogenated phenyl ring.
- Key Differences :
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide (10m)
- Structure : Substitutes the indole’s N-atom with a chlorobenzoyl group and links to a pyridine ring.
- Key Differences: Solubility: Pyridine’s basicity improves aqueous solubility at physiological pH.
Research Findings and Implications
- Metabolic Stability : The hydroxy group at position 4 may increase susceptibility to glucuronidation, necessitating prodrug strategies (e.g., esterification) observed in .
- Anticancer Potential: Structural similarities to indole derivatives with confirmed Bcl-2/Mcl-1 inhibitory activity (e.g., 10j, 10m) suggest the target compound warrants evaluation in apoptosis assays .
Biologische Aktivität
The compound (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(1H-indol-5-yl)-4-methylhex-4-enamide, commonly referred to as Mycophenolic Acid, is a derivative of the natural product mycophenolate mofetil. This compound has garnered attention for its diverse biological activities, particularly in immunosuppression and potential anticancer properties.
- Molecular Formula : C17H20O6
- Molecular Weight : 320.34 g/mol
- CAS Number : 24280-93-1
Mycophenolic Acid primarily acts by inhibiting the enzyme inosine monophosphate dehydrogenase (IMPDH), which is crucial in the de novo synthesis pathway of purine nucleotides. This inhibition selectively affects lymphocytes, which rely heavily on this pathway for proliferation, thereby exerting immunosuppressive effects. The compound's ability to modulate immune responses makes it valuable in transplant medicine and autoimmune diseases.
Immunosuppressive Effects
Mycophenolic Acid is widely used as an immunosuppressant in organ transplantation to prevent rejection. Its efficacy has been demonstrated in numerous clinical trials, where it has shown to reduce the incidence of acute rejection episodes compared to other immunosuppressants.
Anticancer Properties
Recent studies have highlighted the anticancer potential of Mycophenolic Acid. It has been shown to induce apoptosis in various cancer cell lines and inhibit tumor growth through multiple mechanisms:
- Cell Cycle Arrest : The compound can induce G0/G1 phase arrest in cancer cells, effectively halting their proliferation.
- Inhibition of Tumor Cell Migration : Mycophenolic Acid has been observed to reduce the migratory capacity of cancer cells, which is critical for metastasis.
In Vitro Studies
A study investigating the effects of Mycophenolic Acid on human cancer cell lines reported significant cytotoxicity with IC50 values ranging from 5 to 15 µM across different cell types, including breast (MDA-MB 231) and colorectal (HCT116) cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB 231 | 10 |
| HCT116 | 8 |
| Caco2 | 6 |
Case Studies
In a clinical setting, patients receiving Mycophenolic Acid as part of their immunosuppressive regimen showed not only improved graft survival rates but also a lower incidence of malignancies compared to those treated with traditional therapies .
Safety Profile
While Mycophenolic Acid is generally well-tolerated, it can cause side effects such as gastrointestinal disturbances and hematologic toxicities. Monitoring is essential during therapy to mitigate these risks.
Q & A
Q. What are the key synthetic strategies for constructing the benzofuran-indole hybrid scaffold in this compound?
- Methodological Answer : The synthesis involves multi-step protocols, including:
- Coupling of benzofuran and indole moieties : Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to link the benzofuran and indole units. Evidence from analogous indole-containing syntheses supports this approach .
- Functionalization of the hex-4-enamide backbone : Employ Michael addition or Wittig reactions to introduce the α,β-unsaturated amide group. Column chromatography (silica gel) is critical for isolating stereoisomers .
- Protection/deprotection strategies : Use tert-butyldimethylsilyl (TBS) groups for hydroxyl protection and trifluoroacetic acid (TFA) for cleavage .
Q. How can researchers confirm the stereochemical configuration of the (4E) double bond?
- Methodological Answer :
- Nuclear Overhauser Effect (NOE) NMR : Compare experimental NOE correlations with computational models to validate the E-configuration .
- X-ray crystallography : Resolve crystal structures to unambiguously assign stereochemistry, as demonstrated in structurally similar benzofuran derivatives .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ESI+ or MALDI-TOF).
- Multidimensional NMR (¹H, ¹³C, HSQC, HMBC) : Assign proton environments and carbon connectivity, particularly for the benzofuran and indole rings .
- Infrared (IR) spectroscopy : Identify carbonyl (C=O) and hydroxyl (O-H) stretches to verify functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, catalyst loading, solvent polarity). Bayesian optimization algorithms outperform traditional trial-and-error approaches .
- Flow chemistry : Implement continuous-flow systems to enhance mixing and heat transfer, reducing side reactions (e.g., polymerization of indole intermediates) .
Q. What computational methods are suitable for predicting the compound’s biological activity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., mycophenolic acid analogs binding to inosine monophosphate dehydrogenase) .
- QSAR modeling : Train models on structurally related compounds to predict pharmacokinetic properties (e.g., logP, bioavailability) .
Q. How can researchers address challenges in isolating stereoisomers during synthesis?
- Methodological Answer :
- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomer separation.
- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) or asymmetric catalysts to favor a single stereoisomer .
Q. What strategies mitigate solubility issues in biological assays?
- Methodological Answer :
- Prodrug design : Introduce phosphate or acetyl groups to enhance aqueous solubility, followed by enzymatic activation in vivo.
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve dispersibility .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?
- Methodological Answer :
- DFT calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies .
- Isotopic labeling : Synthesize deuterated analogs to simplify complex splitting patterns in crowded spectral regions .
Data Contradictions and Validation
- Stereochemical assignments : Conflicting NOE data may arise from conformational flexibility. Validate with X-ray crystallography or variable-temperature NMR .
- Synthetic yields : Discrepancies in reported yields (e.g., 50–70%) often stem from minor variations in catalyst purity or solvent drying. Replicate under inert atmosphere (argon/glovebox) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
